2-(Trifluoromethyl)benzenepropanoyl Chloride
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Overview
Description
2-(Trifluoromethyl)benzenepropanoyl Chloride is an organic compound with the molecular formula C10H8ClF3O. It is a derivative of benzene, where a trifluoromethyl group is attached to the benzene ring, and a propanoyl chloride group is attached to the benzene ring at the second position. This compound is of significant interest in organic synthesis due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Trifluoromethyl)benzenepropanoyl Chloride typically involves the reaction of 2-(Trifluoromethyl)benzene with propanoyl chloride in the presence of a catalyst. One common method involves the use of anhydrous aluminum chloride (AlCl3) as a catalyst under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzenepropanoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other functionalized compounds .
Scientific Research Applications
2-(Trifluoromethyl)benzenepropanoyl Chloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)benzenepropanoyl Chloride exerts its effects involves the formation of reactive intermediates during chemical reactions. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the compound. This group can stabilize negative charges on intermediates, making certain reactions more favorable. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the propanoyl chloride group.
Benzenepropanoyl Chloride: Similar but lacks the trifluoromethyl group.
Trifluoromethylphenylacetic Acid: Contains a trifluoromethyl group but has a different functional group attached to the benzene ring.
Uniqueness
2-(Trifluoromethyl)benzenepropanoyl Chloride is unique due to the presence of both the trifluoromethyl group and the propanoyl chloride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C10H8ClF3O |
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Molecular Weight |
236.62 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanoyl chloride |
InChI |
InChI=1S/C10H8ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
SEBRUEXJXJWXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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